Cas no 104504-45-2 ((S)-2-amino-3-(4-benzoylphenyl)propanoic acid)
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-3-(4-benzoylphenyl)propanoic acid
- 4-Benzoyl-L-phenylalanine
- H-Bpa-OH
- H-p-Bz-Phe-OH
- H-PHE(4-BZ)-OH
- L-4-BENZOYLPHENYLALANINE
- L-Phenylalanine,4-benzoyl-
- p-Benzoyl-L-phenylalanine
- Al660-1
- L-Bpa-OH
- H-4-Bz-Phe-Oh
- H-PHE(P-BZ)-OH
- H-PHE(4-BZO)-OH
- H-L-Phe(4-Bz)-OH
- P-BZ-PHENYLALANINE
- Para-(Benzoyl)-Phenylalanine
- H-Bpa-OH H-Phe(4-Bz)-OH
- 4-benzoylphenylalanine
- 9RU6KQ9WYD
- Phenylalanine, 4-benzoyl-
- (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid
- L-p-Benzoylphenylalanine
- AK117086
- H-L-Bpa-OH
- para-Benzoyl-L-phenylalanine
- L-Phenylalanine, 4-benzoyl-
- L - 4 - Benzoylphenylalanine
- BIBA1027
- HY-W000795
- 4-(phenylcarbonyl)-L-phenylalanine
- MFCD00238102
- H11625
- L-P-Benzoylphenylalanine; 4-Benzoyl-l-phenylalanine
- SCHEMBL44097
- NS00069050
- AKOS015891140
- CS-W000795
- (2S)-2-Azaniumyl-3-(4-benzoylphenyl)propanoate
- 104504-45-2
- DTXSID20909021
- PBF
- UNII-9RU6KQ9WYD
- DB08371
- TVIDEEHSOPHZBR-AWEZNQCLSA-N
- A26763
- DS-4812
- H-Phe(4-Bzo)-OH.nH2O
- Q27097586
- GLXC-20726
- (S)-2-Amino-3-(4-benzoylphenyl)propionic acid
- CHEBI:44718
- DA-70075
- (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
-
- MDL: MFCD00238102
- Inchi: 1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1
- InChI Key: TVIDEEHSOPHZBR-AWEZNQCLSA-N
- SMILES: OC([C@H](CC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)N)=O
Computed Properties
- Exact Mass: 269.10500
- Monoisotopic Mass: 269.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 80.4
Experimental Properties
- Density: 1.249±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 467.6°Cat760mmHg
- Flash Point: 236.6°C
- Refractive Index: 1.616
- Solubility: Slightly soluble (1 g/l) (25 º C),
- PSA: 80.39000
- LogP: 2.57230
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid Security Information
- Safety Instruction: 24/25
- Storage Condition:-15°C
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B289550-500mg |
4-Benzoyl-L-phenylalanine |
104504-45-2 | 500mg |
$ 155.00 | 2022-06-07 | ||
| TRC | B289550-1000mg |
4-Benzoyl-L-phenylalanine |
104504-45-2 | 1g |
$ 260.00 | 2022-06-07 | ||
| TRC | B289550-2000mg |
4-Benzoyl-L-phenylalanine |
104504-45-2 | 2g |
$ 415.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027603-1g |
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid |
104504-45-2 | 98% | 1g |
¥294 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027603-5g |
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid |
104504-45-2 | 98% | 5g |
¥1455 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027603-250mg |
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid |
104504-45-2 | 98% | 250mg |
¥123 | 2023-09-11 | |
| Chemenu | CM160784-5g |
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid |
104504-45-2 | 98% | 5g |
$194 | 2021-06-09 | |
| Chemenu | CM160784-10g |
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid |
104504-45-2 | 98% | 10g |
$299 | 2021-06-09 | |
| Chemenu | CM160784-25g |
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid |
104504-45-2 | 98% | 25g |
$701 | 2021-06-09 | |
| AAPPTec | UHF110-1g |
H-Bpa-OH |
104504-45-2 | 1g |
$80.00 | 2024-07-19 |
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (S)-2-amino-3-(4-benzoylphenyl)propanoic acid
(S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid: A Comprehensive Overview
(S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid, identified by the CAS Registry Number 104504-45-2, is a structurally complex organic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique stereochemical properties and versatile functional groups, which make it a valuable substrate for further chemical modifications and biological studies.
The molecular structure of (S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid consists of a central propanoic acid backbone with an amino group at the second carbon and a 4-benzoylphenyl group attached to the third carbon. The stereochemistry at the second carbon is specifically designated as (S), which plays a crucial role in determining the compound's physical properties and biological activity. This configuration ensures that the molecule has a well-defined three-dimensional structure, which is essential for its interactions with biological systems.
Recent studies have highlighted the importance of chiral compounds like (S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid in drug discovery. The presence of multiple functional groups—namely, the amino, carboxylic acid, and benzoyl groups—provides ample opportunities for chemical reactions, such as peptide bond formation, esterification, and conjugation with other molecules. These reactions can lead to the development of novel bioactive compounds with enhanced pharmacokinetic profiles.
In terms of synthesis, researchers have explored various routes to efficiently prepare (S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid. One common approach involves the use of chiral resolution techniques to separate enantiomers from racemic mixtures. This method ensures high optical purity, which is critical for downstream applications. Additionally, advancements in asymmetric catalysis have enabled the direct synthesis of the (S)-enantiomer with high enantioselectivity, further streamlining the production process.
The biological activity of (S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer.
From an industrial perspective, the synthesis and application of (S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid align with current trends toward sustainable chemistry. Researchers have emphasized the importance of developing eco-friendly synthetic routes that minimize waste and reduce environmental impact. For instance, solvent-free reactions and catalytic processes are being increasingly adopted to enhance the green credentials of this compound's production.
In conclusion, (S)-2-Amino-3-(4-Benzoylphenyl)Propanoic Acid represents a significant advancement in organic chemistry due to its unique structure and diverse functional groups. Its applications span across multiple disciplines, from drug development to materials science, and ongoing research continues to uncover new avenues for its utilization. As technology evolves, so too will our ability to harness this compound's full potential in addressing pressing scientific challenges.
104504-45-2 ((S)-2-amino-3-(4-benzoylphenyl)propanoic acid) Related Products
- 22888-49-9(3-(4-Acetyl-phenyl)-2-amino-propionic acidHydrochloride)
- 201466-03-7(D-4-Benzoylphenylalanine)
- 122555-04-8((2S)-3-(4-acetylphenyl)-2-amino-propanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)